![molecular formula C15H13N5 B2883771 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 286860-15-9](/img/structure/B2883771.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolopyridine moieties, including compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole, have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. Some compounds demonstrated good antibacterial and antifungal activities, as well as radical scavenging and metal chelating activity (Saundane et al., 2012).
Chemical Properties and Reactions
- The gas-phase pyrolysis of certain indole derivatives leads to the formation of a range of heterocyclic products, including pyrazoles. This indicates potential applications in synthetic chemistry, especially in the formation of complex heterocyclic structures (Despinoy et al., 1998).
- The study of the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various indole derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, has shown these compounds to possess diverse biological activities, useful in fields like pharmacology (Zaki et al., 2016).
Pharmaceutical Applications
- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], which are structurally related to the compound , have been found to possess significant biological activities, including anti-inflammatory, anti-cancer, insecticidal, and antimicrobial actions. These findings highlight the potential of similar indole-pyrazole derivatives in pharmaceutical research (Hojati & Raouf, 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives possess various biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, affecting the function of the target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility, stability, and bioavailability could be influenced by its chemical structure and the presence of functional groups .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-9-7-10(2)20(19-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-14/h3-8,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXBGENPGVAVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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